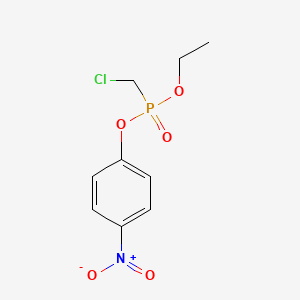
Ethyl 4-nitrophenyl (chloromethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is an organophosphorus compound with the molecular formula C9H11ClNO5P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitrophenyl (chloromethyl)phosphonate typically involves the reaction of 4-nitrophenol with ethyl phosphonochloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonate ester .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-nitrophenyl (chloromethyl)phosphonate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under both acidic and basic conditions to yield phosphonic acids.
Substitution: The chloromethyl group can be substituted by nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions
Hydrolysis: Common reagents include water and acids or bases such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable solvent.
Major Products Formed
Scientific Research Applications
Ethyl 4-nitrophenyl (chloromethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-nitrophenyl (chloromethyl)phosphonate involves its interaction with nucleophiles, leading to the formation of substitution products. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through nucleophilic substitution reactions . The compound’s effects on biological systems are mediated through its interactions with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl chloromethylphosphonate: Similar in structure but lacks the nitrophenyl group.
Ethyl dichloromethylphosphonate: Contains an additional chlorine atom, making it more reactive.
Ethyl 4-nitrophenyl phosphonate: Lacks the chloromethyl group, resulting in different reactivity.
Uniqueness
Ethyl 4-nitrophenyl (chloromethyl)phosphonate is unique due to the presence of both the nitrophenyl and chloromethyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 4-nitrophenyl (chloromethyl)phosphonate (C₉H₁₁ClN₁O₅P) is an organophosphorus compound that has garnered attention due to its biological activity, particularly in enzyme inhibition and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a phosphonate group with a nitrophenyl moiety and a chloromethyl group attached to the phosphorus atom. This structure contributes to its reactivity and biological potential. The compound is characterized by the following:
- Molecular Formula : C₉H₁₁ClN₁O₅P
- Functional Groups : Phosphonate, nitro, chloromethyl
- Reactivity : Acts as a reactive intermediate in various chemical reactions.
Biological Activity
The biological activity of this compound has been primarily studied in the context of enzyme inhibition. It has shown potential as an inhibitor of enzymes involved in phosphorus metabolism, particularly those related to acetylcholine esterase (AChE) and butyrylcholinesterase (BuChE).
Enzyme Inhibition Studies
-
Acetylcholinesterase Inhibition :
- This compound has been evaluated for its inhibitory effects on AChE, which is crucial for neurotransmitter regulation. Studies indicate that it can interact with the active site of AChE, leading to reversible or irreversible inhibition depending on the concentration and conditions used .
- IC50 Values : In comparative studies, certain derivatives of phosphonates showed IC50 values ranging from 0.103 µM to over 1 mM against AChE, indicating varying degrees of potency .
- Butyrylcholinesterase Inhibition :
Synthesis Methods
The synthesis of this compound typically involves the reaction of chloromethyl phosphonates with p-nitrophenol under controlled conditions. Several synthetic routes have been explored:
- Method 1 : Reaction of chloromethyl phosphonates with p-nitrophenol in the presence of a base.
- Method 2 : Use of phosphonic dichlorides followed by nucleophilic substitution reactions involving alcohols to yield the desired product .
Case Study 1: Enzyme Interaction Mechanisms
Research highlighted the interaction between this compound and GDSL esterase/lipase enzymes. The compound was synthesized as part of a study aimed at understanding pyrethrin biosynthesis, revealing significant insights into enzyme-substrate interactions .
Case Study 2: Hydrolysis Studies
Studies on the hydrolysis rates of this compound in various solvent systems demonstrated that surfactants could significantly influence the stability and reactivity of this compound. This research is critical for understanding its behavior in biological systems and potential environmental impacts .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl phenyl phosphonate | Lacks nitro group | Used as a building block |
| Methyl 4-nitrophenyl phosphonate | Similar nitro group | Different reactivity patterns |
| Ethyl p-nitrophenyl diphenylphosphinate | More sterically hindered | Enhanced biological activity |
| Ethyl p-nitrophenyl chloromethylphosphonate | Similar structure without chloromethyl group | Reference for hydrolysis studies |
Properties
CAS No. |
71790-86-8 |
|---|---|
Molecular Formula |
C9H11ClNO5P |
Molecular Weight |
279.61 g/mol |
IUPAC Name |
1-[chloromethyl(ethoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H11ClNO5P/c1-2-15-17(14,7-10)16-9-5-3-8(4-6-9)11(12)13/h3-6H,2,7H2,1H3 |
InChI Key |
VCLXXZPCUQQRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCl)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















